2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde
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Overview
Description
2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzyloxy and cyclohexylmethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde typically involves the reaction of 2-hydroxy-3-(cyclohexylmethoxy)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and cyclohexylmethoxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3-(cyclohexylmethoxy)benzoic acid.
Reduction: 2-(Benzyloxy)-3-(cyclohexylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of benzyloxy and cyclohexylmethoxy groups.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups attached to the benzaldehyde core.
2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxy and a methoxy group attached to the benzaldehyde core.
Uniqueness
2-(Benzyloxy)-3-(cyclohexylmethoxy)benzaldehyde is unique due to the presence of both benzyloxy and cyclohexylmethoxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclohexylmethoxy)-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h2,5-7,10-14,17H,1,3-4,8-9,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWJDPGURTOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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